molecular formula C9H11N B14335915 Nona-2,4,6,8-tetraen-1-imine CAS No. 95248-94-5

Nona-2,4,6,8-tetraen-1-imine

Cat. No.: B14335915
CAS No.: 95248-94-5
M. Wt: 133.19 g/mol
InChI Key: OTRVPDDFTFENMX-UHFFFAOYSA-N
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Description

Nona-2,4,6,8-tetraen-1-imine is an organic compound characterized by a series of conjugated double bonds and an imine functional group. This compound is notable for its unique structure, which includes a nitrogen atom double-bonded to a carbon atom within a conjugated system. The presence of multiple double bonds and the imine group makes it a subject of interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nona-2,4,6,8-tetraen-1-imine typically involves the reaction of a primary amine with an aldehyde or ketone. This process, known as imine formation, is a condensation reaction where water is eliminated. The reaction is often catalyzed by an acid to increase the reaction rate. For example, the reaction of benzaldehyde with ethylamine in the presence of an acid catalyst can yield the corresponding imine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pH, and the removal of water to drive the reaction to completion. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Nona-2,4,6,8-tetraen-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form nitriles or other oxidized products.

    Reduction: Reduction of the imine group can yield primary amines.

    Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Nona-2,4,6,8-tetraen-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nona-2,4,6,8-tetraen-1-imine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The conjugated double bonds can participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-2,4,6,8-tetraen-1-imine is unique due to its imine functional group, which imparts different reactivity compared to similar compounds with ester or alcohol groups. This uniqueness makes it valuable for specific applications where the imine functionality is crucial.

Properties

CAS No.

95248-94-5

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

nona-2,4,6,8-tetraen-1-imine

InChI

InChI=1S/C9H11N/c1-2-3-4-5-6-7-8-9-10/h2-10H,1H2

InChI Key

OTRVPDDFTFENMX-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CC=CC=N

Origin of Product

United States

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